molecular formula C10H10N4S B14747215 2-(3-Aminopyridin-2-yl)sulfanylpyridin-3-amine

2-(3-Aminopyridin-2-yl)sulfanylpyridin-3-amine

Cat. No.: B14747215
M. Wt: 218.28 g/mol
InChI Key: WLRKBOINQIHJQC-UHFFFAOYSA-N
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Description

3-Pyridinamine, 2,2’-thiobis- is an organic compound with the molecular formula C10H10N4S It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N The compound is characterized by the presence of an amine group (-NH2) attached to the third position of the pyridine ring and a thiobis group (-S-) linking two pyridine rings

Preparation Methods

The synthesis of 3-Pyridinamine, 2,2’-thiobis- can be achieved through several methods. One common synthetic route involves the reaction of 3-aminopyridine with sulfur-containing reagents. For example, the reaction of 3-aminopyridine with sulfur dichloride (SCl2) under controlled conditions can yield 3-Pyridinamine, 2,2’-thiobis-. Another method involves the use of thiourea as a sulfur source, where 3-aminopyridine reacts with thiourea in the presence of a suitable catalyst to form the desired compound .

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

3-Pyridinamine, 2,2’-thiobis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amine group in 3-Pyridinamine, 2,2’-thiobis- can undergo nucleophilic substitution reactions with various electrophiles.

Scientific Research Applications

3-Pyridinamine, 2,2’-thiobis- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pyridinamine, 2,2’-thiobis- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . The thiobis group allows for the formation of disulfide bonds, which can stabilize the compound’s interaction with its targets.

Comparison with Similar Compounds

3-Pyridinamine, 2,2’-thiobis- can be compared with other similar compounds, such as:

    2-Thiopyridine: This compound has a similar thiobis group but differs in the position of the amine group. It exhibits different chemical reactivity and biological activities.

    3-Aminopyridine: Lacking the thiobis group, this compound has different physical and chemical properties. It is less reactive in certain types of chemical reactions compared to 3-Pyridinamine, 2,2’-thiobis-.

    Thieno[2,3-b]pyridine: This compound contains a fused thiophene ring, which imparts unique electronic properties and makes it useful in materials science.

Properties

Molecular Formula

C10H10N4S

Molecular Weight

218.28 g/mol

IUPAC Name

2-(3-aminopyridin-2-yl)sulfanylpyridin-3-amine

InChI

InChI=1S/C10H10N4S/c11-7-3-1-5-13-9(7)15-10-8(12)4-2-6-14-10/h1-6H,11-12H2

InChI Key

WLRKBOINQIHJQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)SC2=C(C=CC=N2)N)N

Origin of Product

United States

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